

Application Notes and Protocols: Synthesis of Acyl Fluorides Using Thionyl Fluoride

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Compound of Interest

Compound Name: Thionyl fluoride

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This document provides detailed application notes and protocols for the synthesis of acyl fluorides from carboxylic acids using **thionyl fluoride** (SOF_2). Acyl fluorides are valuable intermediates in organic synthesis, particularly in peptide coupling and the formation of other acyl derivatives, due to their unique reactivity and stability.[1][2] **Thionyl fluoride** has emerged as a highly efficient reagent for this transformation, offering mild reaction conditions and short reaction times.[3][4][5]

Introduction

Thionyl fluoride (SOF_2) is a reactive gas that serves as an excellent reagent for the conversion of carboxylic acids to acyl fluorides.[1] Historically, its application in organic synthesis has been limited due to challenges in its generation and handling.[3][5] However, recent advancements have led to the development of facile and safe protocols for both ex situ and in situ generation of SOF_2 , making it more accessible for laboratory use.[2][3][6][7][8]

The reaction proceeds through an acyl fluorosulfite intermediate, which then converts to the corresponding acyl fluoride.[3][9] This method is advantageous due to its high efficiency, broad substrate scope, and the ability to perform subsequent reactions in a one-pot manner.[1][3]

Safety Precautions

Thionyl fluoride is a toxic and corrosive gas that is fatal if inhaled and causes severe skin burns and eye damage.[10][11] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] All manipulations should be performed in a closed system or with extreme caution to avoid exposure.[10][12] In case of accidental release, evacuate the area and ensure adequate ventilation.[13]

Data Presentation: Synthesis of Acyl Fluorides

The following tables summarize the reaction conditions and yields for the synthesis of various acyl fluorides from carboxylic acids using **thionyl fluoride**.

Table 1: Ex Situ Generation of **Thionyl Fluoride** in Batch Reactions[3]

Entry	Carboxylic Acid Substrate	Solvent	Reaction Time (min)	Isolated Yield (%)
1	4-Methoxybenzoic acid	DCM	30	98
2	3-Fluorobenzoic acid	DCM	30	95
3	1-Adamantanecarboxylic acid	DCM	30	85
4	Boc-L-Alanine	DCM	30	97
5	Boc-L-Phenylalanine	DCM	30	96
6	Boc-Glycine	ACN	60	55

Reaction conditions: Carboxylic acid (0.6 mmol), SOF₂ in DCM or ACN (1 equiv, ~0.07 M), pyridine (1 equiv).[3]

Table 2: In Situ Generation of **Thionyl Fluoride** in a Flow Reactor[2][6][14]

| Entry | Carboxylic Acid Substrate | Residence Time (Reactor 2, min) | Yield (%) | |---|---|---|---|---|
- | 1 | 4-Phenylbutyric acid | 6 | 95 | | 2 | Benzoic acid | 6 | 98 | | 3 | Ibuprofen | 6 | 94 | | 4 |
Biotin | 6 | 85 | | 5 | Dehydrocholic acid | 6 | 91 | | 6 | Gibberellic acid | 6 | 55 |

Yields were determined by ^{19}F NMR analysis or are reported for the corresponding N-hydroxyphthalimide esters.^{[2][6][14]}

Experimental Protocols

Protocol 1: Ex Situ Generation of Thionyl Fluoride and Synthesis of Acyl Fluoride (Batch)

This protocol is adapted from a procedure for the ex situ generation of SOF_2 and its subsequent use in acyl fluoride synthesis.^[3]

Materials:

- Carboxylic acid (0.6 mmol)
- Pyridine (1 equiv)
- Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous
- Stock solution of **thionyl fluoride** (SOF_2) in DCM (~0.07 M)
- Nitrogen or Argon atmosphere
- Standard laboratory glassware

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (0.6 mmol).
- Dissolve the carboxylic acid in anhydrous DCM or ACN.
- Add pyridine (1 equiv) to the solution.

- To this solution, add the stock solution of **thionyl fluoride** in DCM (1 equiv, ~0.07 M) dropwise at room temperature.
- Stir the reaction mixture for the time indicated in Table 1 (typically 30-60 minutes).
- The reaction progress can be monitored by ^{19}F NMR spectroscopy.
- Upon completion, the acyl fluoride can be used directly for subsequent reactions or isolated. Due to the potential volatility of acyl fluorides, DCM is a preferred solvent for its low boiling point.^[3]

Protocol 2: In Situ Generation of Thionyl Fluoride and Synthesis of Acyl Fluoride (Flow)

This protocol describes the synthesis of acyl fluorides using an in situ generation of **thionyl fluoride** in a microfluidic device.^{[2][6]} This method offers enhanced safety by producing and consuming the toxic gas on demand.^{[2][6][7][8]}

Materials and Equipment:

- Microfluidic reactor system
- Syringe pumps
- Packed-bed reactor with potassium fluoride (KF)
- Thionyl chloride (SOCl_2) solution in acetonitrile (MeCN)
- Carboxylic acid (0.5 mmol) and triethylamine (2.5 equiv) solution in MeCN
- Standard laboratory glassware for collection

Procedure:

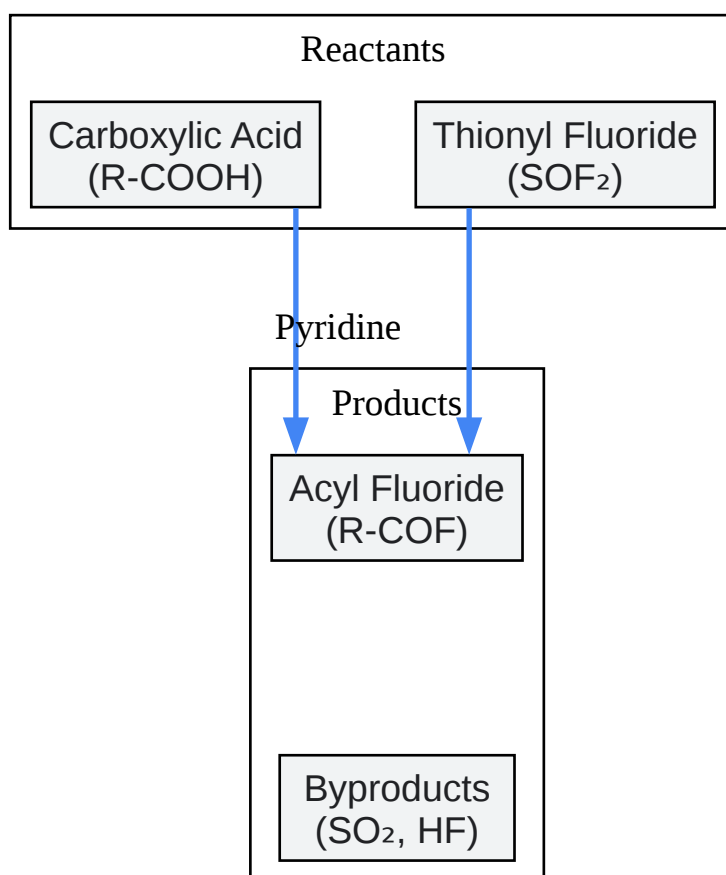
- **SOF₂ Generation:** A solution of thionyl chloride in MeCN is pumped through a packed-bed reactor containing potassium fluoride to generate a stream of **thionyl fluoride**.

- Acyl Fluoride Formation: The generated SOF_2 stream is then mixed with a solution of the carboxylic acid and triethylamine in MeCN in a second reactor coil.
- The reaction mixture is passed through the reactor with a defined residence time (e.g., 6 minutes) to ensure complete conversion.
- The output from the reactor contains the acyl fluoride, which can be collected for analysis or directed to a subsequent reactor for further transformation.^{[2][14]}

Visualizations

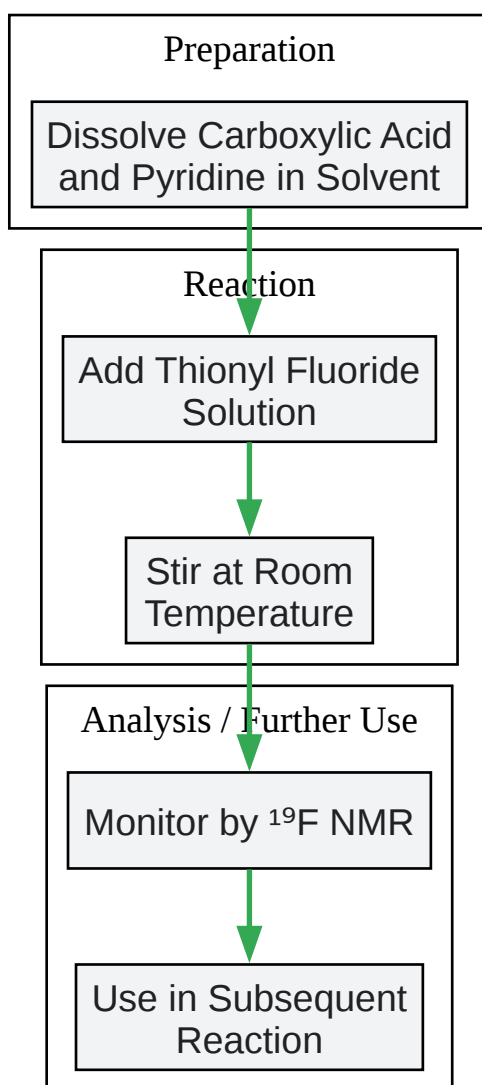
General Reaction Scheme and Workflow

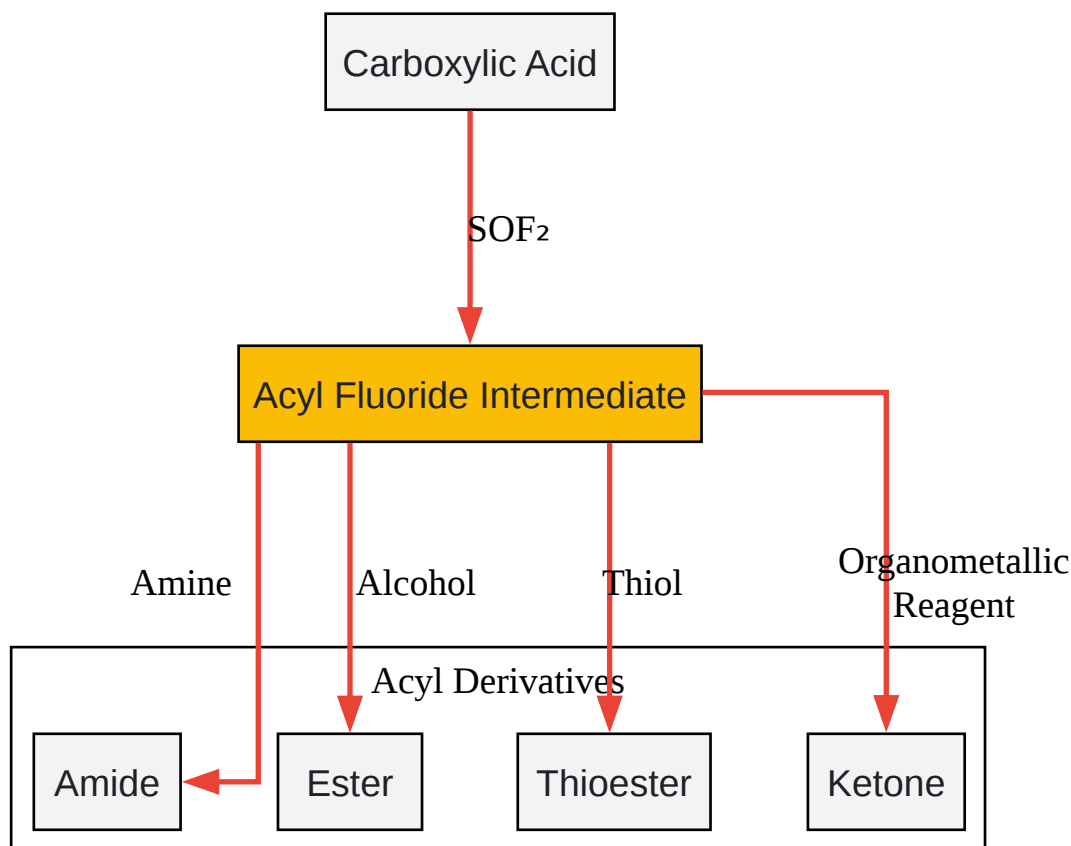
The following diagrams illustrate the overall transformation and a typical experimental workflow.



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Caption: General reaction for the synthesis of acyl fluorides from carboxylic acids using **thionyl fluoride**.





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